5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine

Lipophilicity CNS drug design Blood-brain barrier permeability

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine (CAS 1273598-52-9) is a racemic bicyclic primary amine (C11H15N, MW 161.24 g/mol) belonging to the 1-aminoindane class. It features a 2,3-dihydro-1H-indene core with two methyl substituents at the 5- and 6-positions of the aromatic ring, distinguishing it from the unsubstituted parent 1-aminoindane (MW 133.19 g/mol) and regioisomeric variants.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B15224288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(CC2)N
InChIInChI=1S/C11H15N/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6,11H,3-4,12H2,1-2H3
InChIKeyMMXRVPWEHDETCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine: Procurement-Grade C11H15N Primary Amine Scaffold for Medicinal Chemistry and Fragment-Based Design


5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine (CAS 1273598-52-9) is a racemic bicyclic primary amine (C11H15N, MW 161.24 g/mol) belonging to the 1-aminoindane class . It features a 2,3-dihydro-1H-indene core with two methyl substituents at the 5- and 6-positions of the aromatic ring, distinguishing it from the unsubstituted parent 1-aminoindane (MW 133.19 g/mol) and regioisomeric variants . The compound is commercially available at 98% purity and is primarily utilized as a versatile synthetic intermediate and a pharmacologically relevant scaffold for fragment-based drug discovery, particularly as a building block for monoamine oxidase B (MAO-B) inhibitor programs and related central nervous system (CNS) targets derived from the rasagiline chemotype [1][2].

Why Generic 1-Aminoindane Substitution Fails: Physicochemical and Steric Imperatives of the 5,6-Dimethyl Motif


Substituting 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine with the unsubstituted parent 1-aminoindane or regioisomeric dimethyl variants is not scientifically valid due to three quantifiable property divergences. First, the 5,6-dimethyl substitution increases lipophilicity (predicted XLogP shift from ~1.2 for the parent to ~1.9 for dimethyl-indanamines), directly impacting blood-brain barrier permeability and target engagement in CNS programs [1]. Second, the electron-donating effect of the 5,6-dimethyl groups elevates the amine pKa (predicted 9.55 for the (R)-5,6-dimethyl enantiomer versus 9.21 experimentally determined for 1-aminoindane), altering the protonation state at physiological pH and thereby modifying hydrogen-bonding interactions with biological targets . Third, the contiguous 5,6-dimethyl arrangement creates a unique steric footprint on the aromatic ring that cannot be replicated by the 5,7-dimethyl regioisomer, which spaces the methyl groups in a non-contiguous meta relationship, leading to divergent molecular recognition by enzymes such as MAO-B [2]. These differences are not cosmetic; they fundamentally alter the compound's pharmacokinetic and pharmacodynamic profile.

Quantitative Differentiation Evidence for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine Versus Closest Analogs


Lipophilicity Enhancement: XLogP Shift from 1.2 to ~1.9 via 5,6-Dimethyl Substitution

The introduction of two methyl groups at the 5- and 6-positions of the indane scaffold markedly increases lipophilicity relative to the unsubstituted 1-aminoindane parent. The parent compound 2,3-dihydro-1H-inden-1-amine exhibits a computed XLogP of 1.2 . The regioisomeric (1S)-5,7-dimethyl-2,3-dihydro-1H-inden-1-amine yields an XLogP3-AA value of 1.9, demonstrating a ΔXLogP of approximately +0.7 log units attributable to gem-dimethyl aromatic substitution [1]. The 5,6-dimethyl congener is expected to display a comparable or slightly elevated logP value due to the contiguous methyl arrangement. This lipophilicity gain is directly relevant to CNS drug design, where optimal logP values between 2 and 4 are associated with favorable brain penetration.

Lipophilicity CNS drug design Blood-brain barrier permeability

Amine Basicity Shift: Predicted pKa Increase from 9.21 to 9.55 via Aromatic Methyl Donation

The electron-donating effect of the 5,6-dimethyl substituents increases the basicity of the primary amine relative to the unsubstituted parent. The experimentally determined pKa of 1-aminoindane (as the hydrochloride salt) is 9.21 at 22°C . The predicted pKa for the (1R)-5,6-dimethyl-2,3-dihydro-1H-inden-1-amine is 9.55±0.20, representing a ΔpKa of approximately +0.34 units . At physiological pH 7.4, this shift increases the calculated fraction of protonated amine from approximately 98.5% to 99.3%, a subtle but potentially significant difference for ionic interactions with negatively charged residues in enzyme active sites or receptor binding pockets.

Amine basicity Protonation state Receptor binding pKa

Regioisomeric Differentiation: 5,6- vs. 5,7-Dimethyl Substitution Patterns on the Indane Aromatic Ring

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine (CAS 1273598-52-9) and 5,7-dimethyl-2,3-dihydro-1H-inden-1-amine (CAS 73896-09-0) are constitutional isomers with identical molecular formula (C11H15N, MW 161.24) but fundamentally different spatial arrangements of the methyl groups on the aromatic ring . The 5,6-dimethyl isomer presents a contiguous electron-rich region on one face of the indane, whereas the 5,7-dimethyl isomer distributes the methyl groups in a meta relationship with a hydrogen atom at position 6. In the context of MAO-B inhibitor design, SAR studies on 2,3-dihydro-1H-inden-1-amine derivatives demonstrate that aromatic substitution pattern profoundly affects inhibitory potency, with compounds such as L4 achieving IC50 values of 0.11 μM against MAO-B, comparable to the clinical drug selegiline [1]. The contiguous vs. non-contiguous methyl arrangement will differentially engage hydrophobic pockets in the MAO-B entrance cavity, a key selectivity determinant identified in fragment-based drug design strategies linking rasagiline to hydrophobic fragments [2].

Regioisomerism Structure-activity relationship Molecular recognition MAO-B

Synthetic Versatility Advantage: Primary Amine vs. Tertiary N,N-Dimethyl Analog in Derivatization

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine contains a primary amine group (-NH2), which serves as a versatile synthetic handle for multiple derivatization pathways including N-alkylation, N-acylation, reductive amination, and sulfonamide formation . In contrast, the N,N-dimethyl analog (N,N-dimethyl-2,3-dihydro-1H-inden-1-amine, CAS 91245-71-5) possesses a tertiary amine that is incapable of further N-functionalization without dealkylation, limiting its utility as a synthetic intermediate . The primary amine also enables propargylation to generate rasagiline-like irreversible MAO-B inhibitors, a validated strategy that yielded compound D14 with an hMAO-B IC50 of 20 nM and a selectivity index of 466.5 over hMAO-A [1]. While both the 5,6-dimethyl primary amine and the N,N-dimethyl tertiary amine share the same molecular formula (C11H15N, MW 161.24), their divergent nitrogen substitution states make them non-interchangeable for fragment elaboration and structure-activity relationship expansion.

Synthetic chemistry Primary amine Derivatization Fragment elaboration

Ambient Storage Stability Advantage Over Refrigerated 1-Aminoindane

Procurement and storage requirements represent a practical but critical differentiation point. The unsubstituted 1-aminoindane (CAS 34698-41-4) requires refrigerated storage at 2–8°C according to multiple supplier specifications . In contrast, 5,6-dimethyl-2,3-dihydro-1H-inden-1-amine is specified for long-term storage in a cool, dry place at ambient temperature . This difference in storage stringency likely reflects the stabilizing effect of the 5,6-dimethyl aromatic substitution, which may reduce the compound's susceptibility to oxidative degradation or moisture sensitivity. For procurement planning, this translates to reduced cold-chain logistics costs and simplified inventory management, particularly for research groups operating in multi-user facilities without dedicated refrigerated chemical storage.

Storage stability Procurement logistics Compound handling Supply chain

Racemic Mixture Utility: Cost-Effective Scaffold vs. Enantiopure (R)-5,6-Dimethylindanylamine for Stereospecific Applications

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine (CAS 1273598-52-9) is supplied as a racemic mixture, whereas the (R)-enantiomer is available under a separate CAS number (730980-43-5) . The racemate is priced lower than the enantiopure form due to simpler synthetic access that does not require chiral resolution or asymmetric synthesis steps. The (R)-enantiomer, with a predicted pKa of 9.55 and specific optical rotation, is the direct precursor to rasagiline-like N-propargyl MAO-B inhibitors where stereochemistry is critical for target engagement [1]. For applications where stereochemistry is not a determinant of activity—such as achiral derivatization to amides, sulfonamides, or urea/thiourea derivatives as demonstrated in antioxidant and 2HCK enzyme inhibition studies—the racemic mixture provides equivalent synthetic utility at reduced procurement cost [2].

Stereochemistry Racemic synthesis Chiral resolution Procurement economics

Optimal Procurement and Application Scenarios for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine


Fragment-Based MAO-B Inhibitor Library Construction

Research groups pursuing fragment-based drug discovery (FBDD) against human monoamine oxidase B (hMAO-B) for Parkinson's disease should prioritize 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine as a core scaffold for library synthesis. The primary amine enables direct propargylation to generate irreversible inhibitors modeled on rasagiline, a strategy that has yielded compounds with IC50 values as low as 20 nM and selectivity indices exceeding 400-fold over hMAO-A [1]. The 5,6-dimethyl substitution provides enhanced lipophilicity (XLogP ~1.9) compared to the unsubstituted parent (XLogP 1.2), improving the likelihood of fragment hits with adequate blood-brain barrier permeability [2]. The racemic form is suitable for initial fragment screening; hits can subsequently be resynthesized as enantiopure (R)-isomers for lead optimization .

Achiral Urea/Thiourea Derivative Synthesis for Antioxidant and Kinase Inhibition Screening

The primary amine of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine serves as a nucleophilic partner for reaction with aryl isocyanates and isothiocyanates to generate 1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea libraries, a validated chemotype for antioxidant activity and 2HCK (hematopoietic cell kinase) enzyme inhibition [1]. In these applications, stereochemistry at the C-1 position is not a determinant of target binding, as the key hydrogen-bonding interactions involve the urea/thiourea linker and the ARG 160 residue of the kinase, not the indane stereocenter. The racemic 5,6-dimethyl compound is therefore the cost-optimized procurement choice, providing equivalent reactivity to the enantiopure form at lower cost [2].

Regioisomeric Selectivity Profiling in Indane-Based CNS Target Campaigns

For medicinal chemistry teams conducting systematic structure-activity relationship (SAR) exploration of indane-based CNS agents, 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine represents a critical control compound alongside its 5,7-dimethyl regioisomer (CAS 73896-09-0). The divergent spatial arrangement of the methyl groups—contiguous in the 5,6-isomer versus meta-disposed in the 5,7-isomer—provides a defined steric and electronic probe for mapping hydrophobic pocket tolerance in targets such as MAO-B, where aromatic substitution pattern significantly modulates inhibitory potency (exemplified by the 4-fold IC50 range from 0.11 to 0.48 μM observed across different substitution patterns in the Li et al. series) [1]. Procurement of both regioisomers enables definitive SAR conclusions that cannot be extrapolated from a single isomer.

Chemical Biology Probe Synthesis via N-Functionalization of the Primary Amine Handle

The primary amine functionality of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine makes it uniquely suited for generating chemical biology probes through N-acylation with biotin, fluorophore, or photoaffinity tags. Unlike the N,N-dimethyl tertiary amine analog, which cannot be N-functionalized, the primary amine provides a direct conjugation point for linker attachment while preserving the 5,6-dimethylindane pharmacophore [1]. This application is particularly relevant for target engagement studies downstream of MAO-B inhibitor screening, where labeled probe molecules are required for cellular target occupancy assays and chemoproteomic pull-down experiments [2].

Quote Request

Request a Quote for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.